3,5-Dihydroxybenzoic acid
3,5-Dihydroxybenzoic acid
alpha-Resorcylic acid analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
3,5-dihydroxybenzoic acid is a dihydroxybenzoic acid in which the hydroxy groups are located at positions 3 and 5. It has a role as a metabolite. It is a dihydroxybenzoic acid and a member of resorcinols. It derives from a benzoic acid.
3, 5-Dihydroxybenzoic acid, also known as alpha-resorcylic acid or α-resorcylate, belongs to the class of organic compounds known as hydroxybenzoic acid derivatives. Hydroxybenzoic acid derivatives are compounds containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl groups. 3, 5-Dihydroxybenzoic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). 3, 5-Dihydroxybenzoic acid has been detected in multiple biofluids, such as feces, urine, and blood. 3, 5-Dihydroxybenzoic acid can be biosynthesized from benzoic acid. Outside of the human body, 3, 5-dihydroxybenzoic acid can be found in beer, nuts, peanut, and pulses. This makes 3, 5-dihydroxybenzoic acid a potential biomarker for the consumption of these food products.
3,5-dihydroxybenzoic acid is a dihydroxybenzoic acid in which the hydroxy groups are located at positions 3 and 5. It has a role as a metabolite. It is a dihydroxybenzoic acid and a member of resorcinols. It derives from a benzoic acid.
3, 5-Dihydroxybenzoic acid, also known as alpha-resorcylic acid or α-resorcylate, belongs to the class of organic compounds known as hydroxybenzoic acid derivatives. Hydroxybenzoic acid derivatives are compounds containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl groups. 3, 5-Dihydroxybenzoic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). 3, 5-Dihydroxybenzoic acid has been detected in multiple biofluids, such as feces, urine, and blood. 3, 5-Dihydroxybenzoic acid can be biosynthesized from benzoic acid. Outside of the human body, 3, 5-dihydroxybenzoic acid can be found in beer, nuts, peanut, and pulses. This makes 3, 5-dihydroxybenzoic acid a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
99-10-5
VCID:
VC21122873
InChI:
InChI=1S/C7H6O4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,8-9H,(H,10,11)
SMILES:
C1=C(C=C(C=C1O)O)C(=O)O
Molecular Formula:
C7H6O4
Molecular Weight:
154.12 g/mol
3,5-Dihydroxybenzoic acid
CAS No.: 99-10-5
Cat. No.: VC21122873
Molecular Formula: C7H6O4
Molecular Weight: 154.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | alpha-Resorcylic acid analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination. 3,5-dihydroxybenzoic acid is a dihydroxybenzoic acid in which the hydroxy groups are located at positions 3 and 5. It has a role as a metabolite. It is a dihydroxybenzoic acid and a member of resorcinols. It derives from a benzoic acid. 3, 5-Dihydroxybenzoic acid, also known as alpha-resorcylic acid or α-resorcylate, belongs to the class of organic compounds known as hydroxybenzoic acid derivatives. Hydroxybenzoic acid derivatives are compounds containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl groups. 3, 5-Dihydroxybenzoic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). 3, 5-Dihydroxybenzoic acid has been detected in multiple biofluids, such as feces, urine, and blood. 3, 5-Dihydroxybenzoic acid can be biosynthesized from benzoic acid. Outside of the human body, 3, 5-dihydroxybenzoic acid can be found in beer, nuts, peanut, and pulses. This makes 3, 5-dihydroxybenzoic acid a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 99-10-5 |
| Molecular Formula | C7H6O4 |
| Molecular Weight | 154.12 g/mol |
| IUPAC Name | 3,5-dihydroxybenzoic acid |
| Standard InChI | InChI=1S/C7H6O4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,8-9H,(H,10,11) |
| Standard InChI Key | UYEMGAFJOZZIFP-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1O)O)C(=O)O |
| Canonical SMILES | C1=C(C=C(C=C1O)O)C(=O)O |
| Melting Point | 237°C |
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